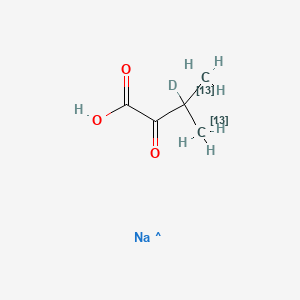
alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%): is a labeled compound used extensively in scientific research. It is a short-chain keto acid and a precursor for the synthesis of amino acids such as leucine and valine . The compound is often utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolomics studies due to its isotopic labeling with carbon-13 and deuterium .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) involves the incorporation of isotopic labels into the molecular structure. This is typically achieved through the use of labeled precursors in a series of chemical reactions. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the keto acid backbone: This can be achieved through the oxidation of a suitable precursor.
Incorporation of isotopic labels: The labeled carbon and deuterium atoms are introduced using labeled reagents.
Conversion to the sodium salt: The final step involves neutralizing the acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions: Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of amino acids and other organic compounds.
Biology: The compound is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: The compound is used in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) involves its role as a precursor in metabolic pathways. The compound is converted into amino acids such as leucine and valine through enzymatic reactions. These amino acids are essential for protein synthesis and various metabolic processes. The isotopic labels allow researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other molecules.
類似化合物との比較
Alpha-Ketoisovaleric acid, sodium salt (unlabeled): This compound has the same chemical structure but lacks the isotopic labels.
Alpha-Ketoisocaproic acid, sodium salt: A similar keto acid with a longer carbon chain.
Alpha-Keto-beta-methylvaleric acid, sodium salt: Another keto acid with a different branching pattern.
Uniqueness: The uniqueness of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) lies in its isotopic labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The labels allow for precise tracking of the compound in biological systems, providing valuable insights into metabolic pathways and enzyme activities.
特性
分子式 |
C5H8NaO3 |
|---|---|
分子量 |
142.10 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3D; |
InChIキー |
ZYUOMWUHRSDZMY-VQUYYKNDSA-N |
異性体SMILES |
[2H]C([13CH3])([13CH3])C(=O)C(=O)O.[Na] |
正規SMILES |
CC(C)C(=O)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


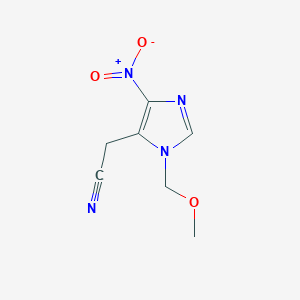

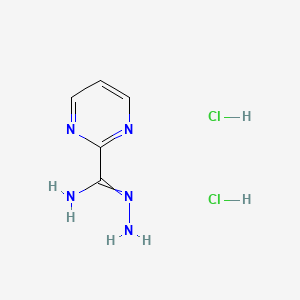

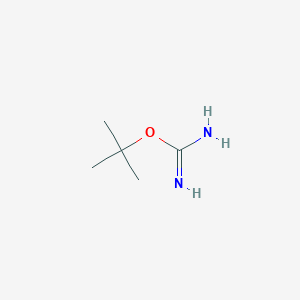
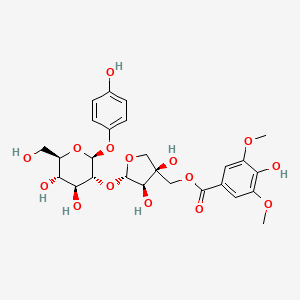
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
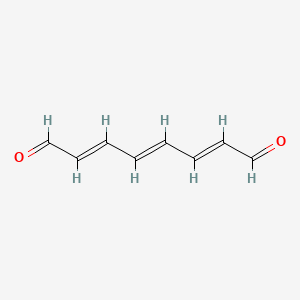
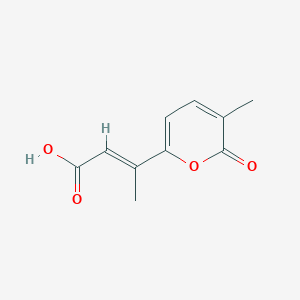

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)

![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
